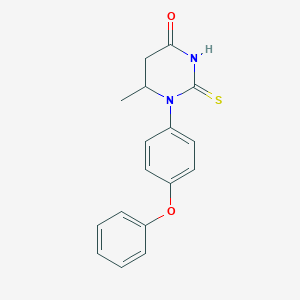
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thioxo group. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, including superoxide dismutase and catalase. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
实验室实验的优点和局限性
One advantage of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
One limitation of using 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects. Additionally, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has not been extensively studied in humans, so its potential side effects and toxicity are not well understood.
未来方向
There are several potential future directions for research on 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One area of interest is its potential use as a neuroprotective agent. It has been shown to have antioxidant properties and may be able to protect neurons from damage caused by oxidative stress.
Another area of interest is its potential use in treating cancer. 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have anti-cancer properties, and further research may help to identify the mechanisms by which it exerts these effects.
Overall, 6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a promising compound that has a range of potential applications in scientific research. Further investigation is needed to fully understand its mechanisms of action and potential uses.
合成方法
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenoxyphenyl isothiocyanate with 6-methyl-1,3-dihydro-2H-pyrimidine-2-thione. This reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified using chromatography techniques.
科学研究应用
6-methyl-1-(4-phenoxyphenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. It has also been investigated for its potential use in treating cancer and other diseases.
属性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
6-methyl-1-(4-phenoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-12-11-16(20)18-17(22)19(12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,20,22) |
InChI 键 |
AMKSHWPNSOMRCY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
规范 SMILES |
CC1CC(=O)NC(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282499.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)

![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)